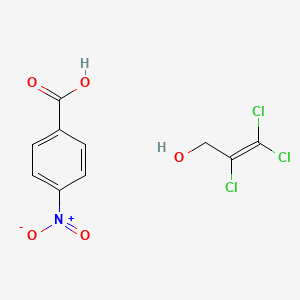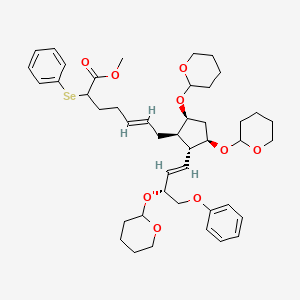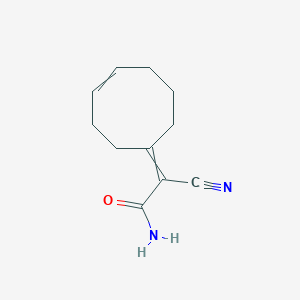![molecular formula C26H34N2O3 B14517643 N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea CAS No. 62808-87-1](/img/structure/B14517643.png)
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,2-dimethylpropanoyl groups attached to phenyl rings, which are further connected to a central urea moiety. The compound’s molecular structure provides it with distinct chemical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea typically involves the reaction of 4-(2,2-dimethylpropanoyl)benzyl chloride with N-methylurea under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,2-Dimethylpropanoyl)phenyl)-4-nitrobenzamide: A related compound with similar structural features but different functional groups.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Another compound with a similar core structure but different substituents.
Uniqueness
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
CAS No. |
62808-87-1 |
|---|---|
Molecular Formula |
C26H34N2O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,1-bis[[4-(2,2-dimethylpropanoyl)phenyl]methyl]-3-methylurea |
InChI |
InChI=1S/C26H34N2O3/c1-25(2,3)22(29)20-12-8-18(9-13-20)16-28(24(31)27-7)17-19-10-14-21(15-11-19)23(30)26(4,5)6/h8-15H,16-17H2,1-7H3,(H,27,31) |
InChI Key |
XHQHURIMXJDRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)C(C)(C)C)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Bromophenyl)(4-hydroxyphenyl)methyl]phenol](/img/structure/B14517565.png)



![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)



![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)



![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
